1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene
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Overview
Description
1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene is an aromatic compound featuring an ethynyl group, a methoxy group, and a 2-methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene typically involves the reaction of 1-iodo-4-methoxy-2-(2-methoxyethoxy)benzene with trimethylsilylacetylene, followed by deprotection of the trimethylsilyl group . The reaction is usually carried out under palladium-catalyzed conditions with a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy and 2-methoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy and 2-methoxyethoxy groups can enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Ethynylanisole
- 2-Ethynylanisole
Comparison: 1-Ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene is unique due to the presence of both an ethynyl group and a 2-methoxyethoxy group, which provide distinct chemical and physical properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethynyl-4-methoxy-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-10-5-6-11(14-3)9-12(10)15-8-7-13-2/h1,5-6,9H,7-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCZCSNGZYPIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)OC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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